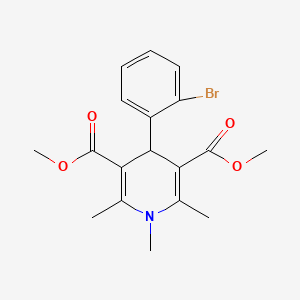

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸二甲酯是一种属于二氢吡啶类的化学化合物。二氢吡啶以其广泛的生物活性而闻名,尤其是作为钙通道阻滞剂。

准备方法

合成路线和反应条件

4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸二甲酯的合成通常涉及Hantzsch反应,这是一种多组分反应。该反应涉及醛、β-酮酯和氨或铵盐的缩合。合成该化合物的具体条件包括:

反应物: 2-溴苯甲醛、乙酰乙酸甲酯和乙酸铵。

溶剂: 乙醇或甲醇。

温度: 回流条件(约78-80°C)。

时间: 反应完成需要数小时。

工业生产方法

该化合物的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:

间歇反应器: 用于控制反应条件。

纯化: 使用重结晶或色谱技术获得高纯度产品。

化学反应分析

反应类型

4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸二甲酯会发生各种化学反应,包括:

氧化: 可以氧化成吡啶衍生物。

还原: 还原反应可导致形成四氢吡啶衍生物。

取代: 溴原子可以在亲核取代反应中被其他亲核试剂取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。

取代: 使用甲醇钠(NaOMe)或叔丁醇钾(KOtBu)等亲核试剂。

主要产物

氧化: 吡啶衍生物。

还原: 四氢吡啶衍生物。

取代: 取决于所用亲核试剂,各种取代的二氢吡啶衍生物。

科学研究应用

4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸二甲酯在科学研究中有多种应用:

化学: 用作有机合成中的构建模块和配位化学中的配体。

生物学: 研究其作为钙通道阻滞剂的潜力,它可以影响细胞过程。

医学: 由于其钙通道阻滞特性,正在研究其治疗心血管疾病的潜在治疗效果。

工业: 用于开发新材料和作为药物合成中的中间体。

作用机制

4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸二甲酯的作用机制涉及其与钙通道的相互作用。该化合物与L型钙通道结合,抑制钙离子流入细胞。这导致细胞内钙离子浓度降低,从而导致平滑肌细胞松弛和血管舒张。分子靶点包括L型钙通道的α1亚基,涉及的途径与钙信号传导和肌肉收缩有关。

相似化合物的比较

类似化合物

硝苯地平: 另一种用作钙通道阻滞剂的二氢吡啶衍生物。

氨氯地平: 一种广泛使用的降压药。

非洛地平: 以其治疗高血压的长期作用而闻名。

独特之处

4-(2-溴苯基)-1,2,6-三甲基-1,4-二氢吡啶-3,5-二羧酸二甲酯的独特之处在于存在溴原子,该原子可以进一步功能化以产生多种衍生物。这使其成为合成化学家和研究人员探索新型治疗剂的通用化合物。

生物活性

Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DMTD) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of DMTD, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20BrN O4

- Molecular Weight : 394.26 g/mol

- Structure : DMTD features a dihydropyridine core with two ester functional groups and a bromophenyl substituent.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DMTD. Research indicates that compounds in the dihydropyridine class can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : DMTD may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, it has been shown to affect the expression of proteins related to the apoptotic pathway, such as Bcl-2 and caspases .

Antioxidant Properties

DMTD exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Neuroprotective Effects

The neuroprotective potential of DMTD has been explored in several studies. It may exert protective effects against neurodegenerative diseases by reducing oxidative damage and inflammation in neuronal cells. The modulation of neurotransmitter systems is also a proposed mechanism for its neuroprotective activity .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that DMTD significantly reduced cell viability in a dose-dependent manner. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 10 µM and 15 µM respectively, indicating potent anticancer activity .

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer's disease showed that DMTD administration led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory performance compared to control groups .

Data Table: Biological Activities of DMTD

属性

分子式 |

C18H20BrNO4 |

|---|---|

分子量 |

394.3 g/mol |

IUPAC 名称 |

dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |

InChI 键 |

FGRNSTBXGCLTKJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。